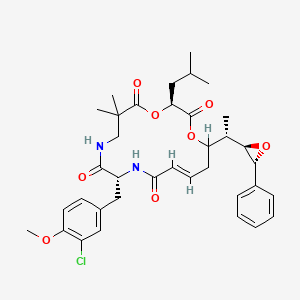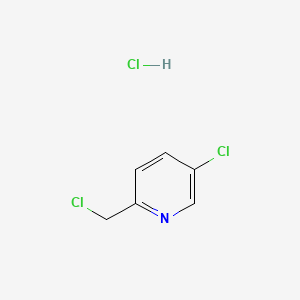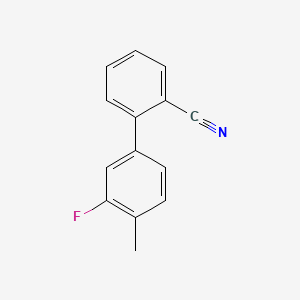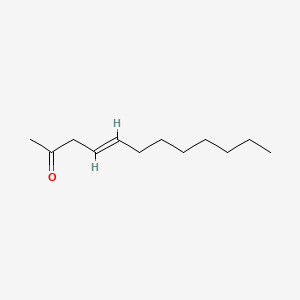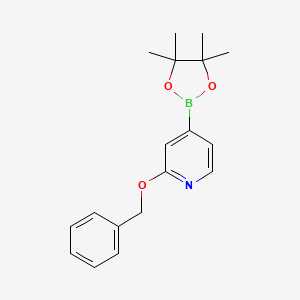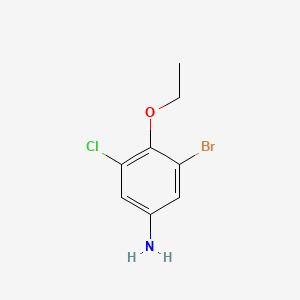
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide, also known as HNHA, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of Maryland. HNHA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
作用機序
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as histone deacetylation, can lead to the repression of gene expression. By inhibiting HDAC activity, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide can prevent histone deacetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide selectively inhibits HDAC1 and HDAC3, which are enzymes that are frequently overexpressed in cancer cells. However, one limitation of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for research on (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide. One area of interest is the development of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide analogs that have improved solubility and potency. Another area of interest is the development of combination therapies that combine (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide with other anticancer agents. Finally, there is interest in studying the effects of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide on other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide involves a multi-step process that starts with the reaction of 3-bromoaniline with hydrazine hydrate to form 3-(hydrazinecarbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-(1-oxo-2-propenyl)aniline. The final step involves the reaction of 3-(1-oxo-2-propenyl)aniline with hydroxylamine hydrochloride to form (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide.
科学的研究の応用
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to have anti-inflammatory effects.
特性
CAS番号 |
1223593-85-8 |
|---|---|
分子式 |
C10H11N3O3 |
分子量 |
221.216 |
IUPAC名 |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChIキー |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
同義語 |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



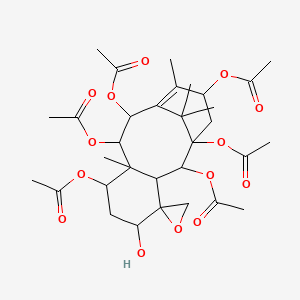
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)



